molecular formula C13H16O2 B1419991 5-methyl-8-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 23067-87-0

5-methyl-8-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No. B1419991
CAS RN: 23067-87-0
M. Wt: 204.26 g/mol
InChI Key: XITYNXKNYIMCDC-UHFFFAOYSA-N
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Description

5-methyl-8-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, also known as Hesperetin, is a flavanone found in citrus fruits and other plants. This compound has gained attention due to its potential therapeutic properties, such as antioxidant, anti-inflammatory, and anticancer effects.

Scientific Research Applications

Chemical Structure and Properties

3-Benzylchroman-4-ones, including derivatives similar to 5-methyl-8-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, are part of naturally occurring polyphenolic flavonoids. They are known for their anti-inflammatory, antibacterial, antihistaminic, antimutagenic, antiviral, and angioprotective properties. These compounds have shown effectiveness against cancer cells like BT549 and HeLa cells. X-ray crystallographic studies and computational analyses provide insights into the stabilization of three-dimensional structures due to substitutions at benzyl moieties (Salam et al., 2021).

Synthesis and Application in Drug Development

Synthesis techniques for similar compounds involve multi-step procedures that have shown potential in drug development. These methods involve various chemical reactions like cyclization and acetylation, contributing to the development of compounds with potential pharmaceutical applications (Sunthankar et al., 1990).

Molecular Docking and Chemical Analysis

Molecular docking studies, along with FT-IR and FT-Raman investigations, are conducted to analyze the compound's stability and reactivity. These studies help in understanding the molecule's chemical selectivity and potential bioactivity, which is crucial for pharmaceutical applications (Venil et al., 2021).

Biological Screening for Antimicrobial and Anti-Inflammatory Activities

Some derivatives of 5-methyl-8-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one have been screened for their antimicrobial and anti-inflammatory activities. This screening is part of exploring these compounds for potential therapeutic uses in treating infections and inflammation-related conditions (Gummudavelly et al., 2009).

properties

IUPAC Name

5-methyl-8-propan-2-yl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-8(2)10-5-4-9(3)12-11(14)6-7-15-13(10)12/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITYNXKNYIMCDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)CCOC2=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-8-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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